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Compound of Interest

5-Fluorobenzo[c]isoxazole-3-
Compound Name:
carbonitrile

Cat. No.: B071622

Application Notes and Protocols for 5-
Fluorobenzo[c]isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed experimental setup for the synthesis and
characterization of 5-Fluorobenzo[clisoxazole-3-carbonitrile. Due to the limited availability of
published experimental data for this specific molecule, the following protocols are based on
established synthetic methodologies for analogous compounds.

Introduction

5-Fluorobenzo|clisoxazole-3-carbonitrile is a fluorinated heterocyclic compound with
potential applications in medicinal chemistry and drug discovery. The benzo|c]isoxazole (or
anthranil) scaffold is a "privileged structure" found in numerous biologically active molecules.[1]
[2] Functionalized benzisoxazoles exhibit a wide range of therapeutic properties, including
antipsychotic, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4] The
incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other
pharmacokinetic properties of drug candidates.[5] The nitrile group serves as a versatile
synthetic handle for further molecular elaborations.
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These notes describe a proposed two-step synthesis starting from the commercially available
2-Amino-5-fluorobenzonitrile, proceeding through a diazotization-azidation reaction followed by

a thermal cyclization.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Fluorobenzo[c]isoxazole-3-carbonitrile involves the
conversion of 2-Amino-5-fluorobenzonitrile to the corresponding azide, followed by thermal
cyclization which is known to produce benzolclisoxazoles from ortho-azido carbonyl

compounds.[6]

Step 1: Diazotization and Azidation

Heat (e.g., in xylene)
-N2

2-Amino-5-fluorobenzonitrile NaNO2, HCl NaN3 2-Azido-5-fluorobenzonitrile J Step 2: Thermal Cyclization
—>

— 3
Intermediate Diazonium Salt I ] LS-FIuurubenzo[c]isoxazole-3-cavbonitrile)

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Experimental Protocols

Safety Precaution: Aryl azides can be explosive, especially upon heating. It is crucial to handle
them with appropriate safety measures, including the use of a blast shield, and to avoid
scratching or sudden impacts. The thermal cyclization should be conducted in a well-ventilated

fume hood.

Protocol 1: Synthesis of 2-Azido-5-fluorobenzonitrile

This protocol is adapted from general procedures for the diazotization of aromatic amines and

their conversion to aryl azides.

Materials and Reagents:
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Molar Mass ( Quantity
Reagent CAS Number Volume/Mass
g/mol) (mmol)

2-Amino-5-
o 61272-77-3 136.13 10.0 1.36¢g
fluorobenzonitrile

Hydrochloric acid

7647-01-0 36.46 - 3mL
(conc., 37%)
Sodium nitrite

7632-00-0 69.00 11.0 0.76 g
(NaNO2)
Sodium azide

26628-22-8 65.01 12.0 0.78 g
(NaNs)
Deionized water 7732-18-5 18.02 - ~50 mL
Dichloromethane

75-09-2 84.93 - ~100 mL
(DCM)
Sodium sulfate

7757-82-6 142.04 - As needed
(anhydrous)

Procedure:

e In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-5-
fluorobenzonitrile (1.36 g, 10.0 mmol) in a mixture of deionized water (15 mL) and
concentrated hydrochloric acid (3 mL).

e Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

 Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and add this solution
dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains
below 5 °C.

« Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation
of the diazonium salt.

» In a separate 250 mL beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water
(20 mL) and cool to 0-5 °C.
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» Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous
stirring. Effervescence (nitrogen gas evolution) may be observed.

» Allow the reaction mixture to stir for 1 hour at 0-5 °C, then let it warm to room temperature
and stir for an additional hour.

o Extract the aqueous mixture with dichloromethane (3 x 30 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium
sulfate.

« Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-
Azido-5-fluorobenzonitrile. This product should be handled with care and preferably used
immediately in the next step without further purification.

Protocol 2: Synthesis of 5-Fluorobenzo|[c]isoxazole-3-
carbonitrile

This protocol is based on the thermal cyclization of ortho-azidoaryl carbonyl compounds.[6]

Materials and Reagents:

Molar Mass ( Quantity

Reagent CAS Number Volume/Mass
g/mol ) (mmol)
2-Azido-5-
o 756839-23-3 162.12 ~10.0 (crude) ~1.62 g

fluorobenzonitrile

0-Xylene 1330-20-7 106.16 - 50 mL

Hexane 110-54-3 86.18 - As needed

Ethyl Acetate 141-78-6 88.11 - As needed
Procedure:

e Caution: Conduct this reaction behind a blast shield in a fume hood.
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e Dissolve the crude 2-Azido-5-fluorobenzonitrile (~10.0 mmol) in o-xylene (50 mL) in a 100
mL round-bottom flask equipped with a reflux condenser.

» Heat the solution to reflux (approximately 140-144 °C) with stirring. Nitrogen gas will evolve
from the reaction mixture.

e Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the
disappearance of the starting azide. The reaction is typically complete within 1-3 hours.[6]

» After completion, allow the reaction mixture to cool to room temperature.
* Remove the o-xylene under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl
acetate gradient as the eluent, to afford the pure 5-Fluorobenzo[clisoxazole-3-
carbonitrile.

Expected Characterization Data

The following table summarizes the expected analytical data for the final product, based on
characteristic values for similar benzo]clisoxazole structures.[7][8][9]
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Analysis Technique

Expected Data

1H NMR (CDCls)

0 7.2-8.0 ppm (multiplets, 3H, aromatic protons).
The fluorine atom will cause splitting of adjacent

proton signals.

13C NMR (CDCls)

0 110-165 ppm (aromatic and isoxazole
carbons, expect C-F couplings), ~115 ppm

(nitrile carbon).

19F NMR (CDCls)

A single resonance, with coupling to adjacent

aromatic protons.

IR (KBI/ATR)

v ~2230-2240 cm~! (C=N stretch), ~1620-1640
cm~1 (C=N stretch of isoxazole), ~1450-1600
cm~1 (aromatic C=C stretches), ~1100-1250
cm~1 (C-F stretch).

Mass Spec. (El)

Expected M* at m/z = 162.03. Fragmentation
may involve the loss of N2, CO, and HCN.

Appearance

Expected to be a crystalline solid or oil.

Purity (HPLC)

>95% after purification.

Applications in Drug Discovery

The 5-Fluorobenzo|clisoxazole-3-carbonitrile scaffold is a promising starting point for the

development of novel therapeutic agents.
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Figure 2: Potential derivatization and therapeutic applications.

o Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or an

amide, or reduced to an amine, providing a key point for diversification to generate a library

of compounds for high-throughput screening.

» Bioisostere: The benzo|c]isoxazole ring system can act as a bioisostere for other aromatic

systems like indoles or benzofurans in known pharmacologically active molecules.

o Targeting Fluorine-Specific Interactions: The fluorine atom can participate in favorable

interactions with biological targets, potentially increasing binding affinity and selectivity.[5]

o Potential Therapeutic Areas: Based on the activities of related compounds, derivatives of 5-

Fluorobenzo[clisoxazole-3-carbonitrile could be explored for their potential as anticancer,

anti-inflammatory, antimicrobial, or CNS-active agents.[3][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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